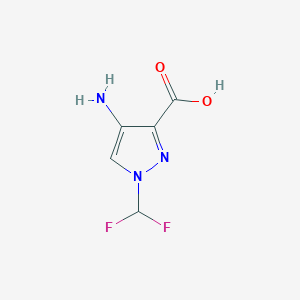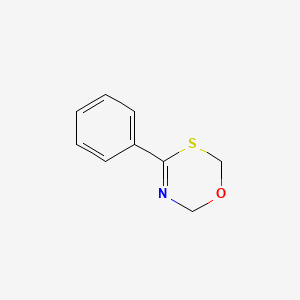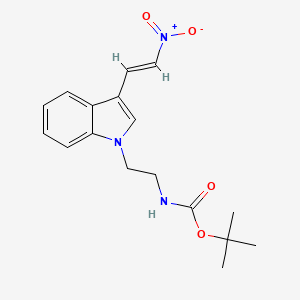
5-Cyclopropyl-2-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-2-methoxybenzoic acid: is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid, where the benzene ring is substituted with a cyclopropyl group at the 5-position and a methoxy group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-methoxybenzoic acid typically involves the following steps:
Methoxylation: The methoxy group can be introduced via methylation reactions, using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Benzoic Acid Formation: The final step involves the formation of the benzoic acid moiety, which can be achieved through oxidation reactions of the corresponding benzyl alcohol or aldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation and methylation reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropyl-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Benzyl alcohols or aldehydes.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Aplicaciones Científicas De Investigación
5-Cyclopropyl-2-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropyl-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, oxidative stress, and cell signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxybenzoic acid: Similar structure but lacks the cyclopropyl group.
5-Cyclopropylbenzoic acid: Similar structure but lacks the methoxy group.
2-Cyclopropylbenzoic acid: Similar structure but lacks the methoxy group at the 2-position.
Uniqueness
5-Cyclopropyl-2-methoxybenzoic acid is unique due to the presence of both the cyclopropyl and methoxy groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
5-cyclopropyl-2-methoxybenzoic acid |
InChI |
InChI=1S/C11H12O3/c1-14-10-5-4-8(7-2-3-7)6-9(10)11(12)13/h4-7H,2-3H2,1H3,(H,12,13) |
Clave InChI |
VOPCMKMZKZMSOC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12310286.png)










![[(2R)-1-(1,3-dioxoisoindol-2-yl)-3-[N-[(2R)-3-(1,3-dioxoisoindol-2-yl)-2-(imidazole-1-carbonyloxy)propyl]-4-(3-oxomorpholin-4-yl)anilino]propan-2-yl] imidazole-1-carboxylate](/img/structure/B12310350.png)


